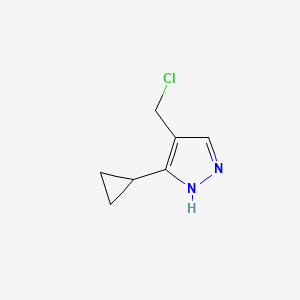
3-Chloro-6-(pyridin-2-yl)pyridazine-4-carboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
This compound has been studied for its potential in treating fibrotic diseases. Fibrosis is a pathological condition characterized by excessive tissue repair and collagen deposition, leading to organ dysfunction. Derivatives of this compound have shown promising results in inhibiting collagen expression and hydroxyproline content in cell culture, indicating potential as novel anti-fibrotic drugs .
Medicinal Chemistry
In medicinal chemistry, the pyridazine moiety is considered a privileged structure due to its diverse biological activities. The compound can serve as a key intermediate in synthesizing novel heterocyclic compounds with potential biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives are known for a wide range of pharmacological activities. The compound can be used to synthesize novel 2-(pyridin-2-yl)pyrimidine derivatives, which are evaluated for their biological activities against various cell lines, providing insights into the development of new therapeutic agents .
Chemical Biology
In chemical biology, this compound can be utilized to construct libraries of novel heterocyclic compounds. These libraries are essential for screening and identifying compounds with specific biological activities, which can lead to the discovery of new drugs .
Drug Discovery
The structural features of this compound make it a valuable scaffold in drug discovery. Its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of molecules makes it an attractive candidate for developing new drugs with target selectivity .
Catalysis Research
Research in catalysis may employ this compound as a ligand or a building block for catalysts involved in organic synthesis reactions. Its unique structure could influence the reactivity and selectivity of catalytic processes .
Material Science
In material science, the compound’s derivatives could be investigated for their potential use in creating new materials with specific properties, such as conductivity, fluorescence, or thermal stability .
Coordination Chemistry
This compound can act as a ligand to form complexes with various metals. These complexes are studied for their magnetic, electronic, and structural properties, which are relevant in fields like molecular electronics and photovoltaics .
Wirkmechanismus
Mode of Action
Related compounds have been found to participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds under mild and functional group tolerant conditions
Biochemical Pathways
Compounds with similar structures have been found to inhibit mitochondrial complex i, affecting the electron transport chain . This could potentially lead to downstream effects such as the disruption of ATP production and cellular respiration, but more research is needed to confirm this.
Result of Action
Similar compounds have shown antiviral, anti-inflammatory, and anticancer activities
Eigenschaften
IUPAC Name |
3-chloro-6-pyridin-2-ylpyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O2/c11-9-6(10(15)16)5-8(13-14-9)7-3-1-2-4-12-7/h1-5H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNYYRXYOGPMEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(pyridin-2-yl)pyridazine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1490617.png)

![[1-(Oxolan-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1490620.png)






![N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide](/img/structure/B1490633.png)
![1,8-Diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1490634.png)
